4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinazolines, have been found to interact with various biological targets, including dna .
Mode of Action
It’s known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinazolines, can intercalate dna . This suggests that 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one might also interact with DNA, leading to changes in DNA structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-aminobenzonitrile in the presence of a base, followed by cyclization to form the triazoloquinazoline core. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazoloquinazoline core, potentially using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines share structural similarities and have been studied for their anticancer properties.
Triazole Derivatives: Compounds like 1,2,4-triazole derivatives exhibit a range of biological activities, including antifungal and anticancer effects.
Uniqueness
4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to the presence of both the triazoloquinazoline core and the sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-7-8-11(2)14(9-10)20-15(22)12-5-3-4-6-13(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMDGOQQHMSFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127510 | |
Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742094-72-0 | |
Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742094-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.